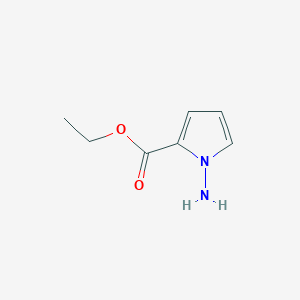

Ethyl 1-amino-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-9(6)8/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDJDASEHIKVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665083 | |

| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628733-99-3 | |

| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the absence of a direct, one-pot synthesis in current literature, this document outlines a validated two-step approach. The synthesis begins with the preparation of the foundational intermediate, Ethyl 1H-pyrrole-2-carboxylate, followed by a direct N-amination of the pyrrole ring. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the mechanistic underpinnings and critical process parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the N-Amino Pyrrole Scaffold

The pyrrole nucleus is a ubiquitous motif in biologically active compounds, including natural products and pharmaceuticals. The introduction of an amino group at the N1 position of the pyrrole ring creates the N-amino pyrrole scaffold, a modification that significantly alters the electronic properties and three-dimensional structure of the parent heterocycle. This substitution opens new avenues for molecular diversification and the exploration of novel biological activities. 1-Aminopyrrole and its derivatives are valuable intermediates in the synthesis of more complex molecules, with potential applications in the development of new therapeutic agents for conditions such as neurological disorders and cancer.[1] The title compound, this compound, serves as a key building block for introducing this unique functionality into larger, more complex molecular architectures.

This guide presents a reliable and well-documented synthetic strategy, divided into two principal stages: the synthesis of the pyrrole ester precursor and its subsequent N-amination.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of Ethyl 1H-pyrrole-2-carboxylate, a stable and readily purifiable intermediate. The second, and more critical step, is the introduction of the amino group onto the pyrrole nitrogen.

Caption: Proposed two-step synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

The synthesis of the pyrrole ester precursor, Ethyl 1H-pyrrole-2-carboxylate, is a well-established procedure that can be performed on a large scale. The method detailed here is adapted from a reliable Organic Syntheses procedure and involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide.[2]

Mechanism of Precursor Synthesis

The reaction proceeds in two distinct stages. Initially, the electrophilic acylation of the electron-rich pyrrole ring occurs preferentially at the C2 position with trichloroacetyl chloride. The resulting 2-pyrrolyl trichloromethyl ketone is then treated with sodium ethoxide. The ethoxide acts as a nucleophile, attacking the carbonyl carbon, and subsequently leading to the cleavage of the C-CCl3 bond and formation of the ethyl ester.

Experimental Protocol for Ethyl 1H-pyrrole-2-carboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrrole (freshly distilled) | 67.09 | 77 g | 1.2 |

| Trichloroacetyl chloride | 181.38 | 225 g | 1.23 |

| Anhydrous diethyl ether | 74.12 | 840 mL | - |

| Potassium carbonate | 138.21 | 100 g | 0.724 |

| Magnesium sulfate | 120.37 | As needed | - |

| Activated carbon (Norit) | 12.01 | 6 g | - |

| Hexane | 86.18 | 325 mL | - |

| Sodium | 22.99 | 1.0 g | 0.044 |

| Anhydrous ethanol | 46.07 | 300 mL | - |

Procedure:

Part A: Synthesis of 2-Pyrrolyl trichloromethyl ketone

-

In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 mL of anhydrous diethyl ether.

-

While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 mL of anhydrous diethyl ether through the dropping funnel over a period of 3 hours. The exothermic nature of the reaction will cause the mixture to reflux.

-

After the addition is complete, continue stirring for an additional hour.

-

Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 mL of water through the dropping funnel.

-

Separate the organic layer and dry it over magnesium sulfate.

-

Add 6 g of activated carbon (Norit) to the organic layer, stir, and filter.

-

Remove the ether by distillation on a steam bath.

-

Dissolve the residue in 225 mL of hexane and cool the solution on an ice bath to induce crystallization.

-

Collect the resulting tan solid by filtration and wash with 100 mL of cold hexane to yield 189–196 g (77–80%) of 2-pyrrolyl trichloromethyl ketone.

Part B: Synthesis of Ethyl pyrrole-2-carboxylate

-

In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a powder funnel, add 1.0 g (0.044 g-atom) of sodium to 300 mL of anhydrous ethanol.

-

Once the sodium has completely dissolved to form sodium ethoxide, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone portion-wise over 10 minutes.

-

After the addition is complete, stir the solution for 30 minutes.

-

Concentrate the reaction mixture to dryness using a rotary evaporator.

-

Partition the oily residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid.

-

Separate the ether layer and wash the aqueous layer with an additional 100 mL of ether.

-

Combine the ether extracts, wash with 25 mL of saturated sodium hydrogen carbonate solution, and dry over magnesium sulfate.

-

Concentrate the solution by distillation and fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[2]

Step 2: N-Amination of Ethyl 1H-pyrrole-2-carboxylate

The introduction of the amino group at the N1 position is the pivotal step in this synthesis. Based on literature precedents for the N-amination of pyrroles and indoles, monochloramine (NH₂Cl) is an excellent reagent for this transformation, offering high yields.[3]

Mechanism of N-Amination

The N-amination of pyrrole with monochloramine is an electrophilic amination reaction. The pyrrole nitrogen, although part of an aromatic system, possesses a lone pair of electrons. In the presence of a strong base, the pyrrole proton can be abstracted to form a highly nucleophilic pyrrolide anion. This anion then attacks the electrophilic nitrogen of monochloramine, displacing the chloride ion and forming the N-N bond.

Caption: Proposed mechanism for the N-amination of Ethyl 1H-pyrrole-2-carboxylate.

In-situ Generation and Handling of Monochloramine: A Critical Safety Note

Monochloramine is a toxic and potentially explosive compound that is typically generated in situ for immediate use. A common and practical method for its generation involves the reaction of sodium hypochlorite with ammonia or an ammonium salt in an aqueous solution.

Caution: The preparation and use of monochloramine should only be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (safety glasses, lab coat, gloves). The reaction can be exothermic and should be cooled appropriately.

Proposed Experimental Protocol for N-Amination

This protocol is a proposed adaptation based on established procedures for the N-amination of similar heterocyclic systems.[3][4] Optimization of reaction conditions may be necessary to achieve the highest yields for this specific substrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |

| Ethyl 1H-pyrrole-2-carboxylate | 139.15 | 13.9 g | 0.1 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - |

| Ammonium chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |

| Sodium hypochlorite (NaOCl) solution (e.g., 10-15%) | 74.44 | As needed | ~0.12 |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aqueous sodium chloride (brine) | - | As needed | - |

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (4.4 g, 0.11 mol) in 100 mL of anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Ethyl 1H-pyrrole-2-carboxylate (13.9 g, 0.1 mol) in 100 mL of anhydrous DMF to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the sodium pyrrolide salt.

-

In a separate flask, prepare the monochloramine solution by slowly adding a pre-cooled sodium hypochlorite solution (~0.12 mol) to a cooled (0 °C) and stirred aqueous solution of ammonium chloride (6.4 g, 0.12 mol). The monochloramine solution should be used immediately.

-

Cool the pyrrolide salt suspension back to 0 °C and slowly add the freshly prepared monochloramine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization and Validation

The successful synthesis of the final product should be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the amino group on the pyrrole nitrogen.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group and the carbonyl stretch of the ester.

Conclusion

This technical guide details a robust and reproducible two-step synthetic route for this compound. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and critical safety considerations, this document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery. The outlined pathway enables the efficient production of this important N-amino pyrrole building block, facilitating further exploration of its potential in the development of novel bioactive compounds.

References

-

Reisdorph, J. A., & Johnson, K. F. (Year). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Journal of Organic Chemistry. [Link]

-

Various Authors. (2025). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). Request PDF on ResearchGate. [Link]

-

Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl pyrrole-2-carboxylate. Organic Syntheses, 51, 100. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of Ethyl 1-amino-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-amino-1H-pyrrole-2-carboxylate is a fascinating heterocyclic compound that holds significant promise as a versatile building block in synthetic organic chemistry, particularly in the construction of fused nitrogen-containing ring systems. As a substituted N-aminopyrrole, its unique electronic and structural features make it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a particular focus on its utility in cycloaddition reactions for the generation of complex heterocyclic scaffolds.

Molecular Structure and Properties

The core structure of this compound features a pyrrole ring N-aminated at the 1-position and substituted with an ethyl carboxylate group at the 2-position. This arrangement of functional groups dictates its chemical behavior, combining the characteristics of an electron-rich aromatic heterocycle with the reactivity of a hydrazine derivative.

While extensive experimental data for the free base form of this compound is not widely published, information is available for its hydrochloride salt, which provides valuable insights into the compound's general characteristics.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | (Calculated) |

| Molecular Weight | 154.17 g/mol | (Calculated) |

| CAS Number (HCl Salt) | 1159825-10-1 | [1] |

| Appearance (HCl Salt) | Solid | [2] |

Synthesis

A plausible synthetic route could involve the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative, followed by or concurrent with the introduction of the ethyl carboxylate group. The hydrochloride salt is likely prepared by treating the free base with hydrochloric acid in a suitable solvent.

Spectroscopic Characterization (Predicted)

Based on the structure and data from related pyrrole derivatives, the following spectroscopic characteristics can be anticipated for this compound:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the pyrrole ring protons, the ethyl group of the ester (a quartet and a triplet), and the protons of the amino group. The chemical shifts of the pyrrole protons would be influenced by the electronic effects of both the amino and the ester groups.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the pyrrole ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the amino group, the C=O stretching of the ester, and the characteristic vibrations of the pyrrole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethyl and carboxylate groups.

Chemical Reactivity: A Gateway to Fused Heterocycles

The most significant chemical property of this compound lies in the reactivity of the N-amino group, which allows it to act as a 1,3-dipole precursor in cycloaddition reactions. This reactivity is analogous to that of N-aminopyridinium ylides, which are well-documented to undergo [3+2] cycloaddition reactions with various dipolarophiles.

[3+2] Cycloaddition Reactions

N-aminopyrroles can be readily converted into N-ylides, which then serve as reactive 1,3-dipoles. These ylides can react with a variety of electron-deficient alkenes and alkynes to construct fused pyrazole ring systems. This type of reaction is a powerful tool for the synthesis of bicyclic heterocycles such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines.[3][4][5][6]

The general mechanism involves the in-situ generation of the N-aminopyrrole ylide, which then undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.

Diagram 1: Proposed [3+2] Cycloaddition of this compound

Caption: General workflow for the synthesis of fused heterocycles.

Applications in Drug Development and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds, which are readily accessible from N-aminopyrroles, are privileged structures in medicinal chemistry. These fused heterocyclic systems are found in a number of biologically active molecules and approved drugs.[6] Their structural similarity to purines allows them to interact with a variety of biological targets, including protein kinases.

The development of synthetic routes to novel pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives is therefore of significant interest to drug discovery programs. This compound, as a functionalized N-aminopyrrole, provides a valuable entry point to a diverse range of these important heterocyclic systems. The presence of the ethyl carboxylate group offers a handle for further synthetic modifications, allowing for the generation of libraries of compounds for biological screening.

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature reviewed, a general procedure for a [3+2] cycloaddition reaction using a related N-amino heterocycle can be outlined as follows.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

-

Ylide Generation: To a solution of the N-amino heterocycle (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, a base (e.g., triethylamine, potassium carbonate) (1.1 eq.) is added at room temperature. The mixture is stirred for a short period to facilitate the formation of the N-ylide.

-

Cycloaddition: The dipolarophile (e.g., an electron-deficient alkene or alkyne) (1.0-1.2 eq.) is added to the reaction mixture. The reaction is then stirred at room temperature or heated as required, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired fused heterocyclic product.

Safety and Handling

As with all laboratory chemicals, this compound and its hydrochloride salt should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its ability to participate in [3+2] cycloaddition reactions provides a direct and efficient route to valuable fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines. While detailed experimental data for the free base is currently limited in the public domain, the known reactivity of related N-amino heterocycles highlights its significant potential. Further research into the synthesis, characterization, and reaction scope of this compound is warranted and will undoubtedly open up new avenues for the discovery and development of novel bioactive molecules and functional materials.

References

[3] One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a

[4] Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/synthesis-of-pyrazolo[1,5-a]pyridines.shtm

Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027471/

[5] The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts - ResearchGate. Available at: https://www.researchgate.net/figure/The-synthesis-of-pyrazolo-1-5-a-pyridine-derivatives-via-3-2-cyclization-of-N_fig1_329437145

[6] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10592966/

[2] Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride - CymitQuimica. Available at: https://www.cymitquimica.com/base/files/master-en-gb/sds/IND-CHZ-0103_CymitQuimica_SDS_EN.pdf

[1] 1159825-10-1|this compound hydrochloride|BLD Pharm. Available at: https://www.bldpharm.com/products/1159825-10-1.html

Sources

- 1. 1159825-10-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride [cymitquimica.com]

- 3. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Ethyl 1-amino-1H-pyrrole-2-carboxylate: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel molecular architectures with therapeutic potential is a driving force in modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, N-amino heterocycles have emerged as particularly versatile building blocks, offering unique reactivity profiles that enable the rapid construction of complex fused ring systems. Among these, Ethyl 1-amino-1H-pyrrole-2-carboxylate stands out as a key intermediate, possessing a rich and nuanced reactivity that makes it a valuable tool for the synthesis of innovative drug candidates. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this remarkable compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthesis of the Precursor: A Foundational Step

A robust and scalable synthesis of the starting material is paramount for any successful synthetic campaign. The preparation of this compound begins with the readily available Ethyl 1H-pyrrole-2-carboxylate. A reliable method for the synthesis of this precursor is well-documented in the chemical literature.[1]

Synthesis of Ethyl 1H-pyrrole-2-carboxylate

A widely utilized and dependable procedure for the gram-scale synthesis of Ethyl 1H-pyrrole-2-carboxylate is provided by Organic Syntheses, a testament to its reproducibility and scalability.[1] This two-step process begins with the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride, followed by a haloform-type reaction with sodium ethoxide to yield the desired ester.

Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate [1]

-

Step 1: 2-Pyrrolyl trichloromethyl ketone. To a stirred solution of trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether, freshly distilled pyrrole (1.2 mol) in anhydrous ether is added dropwise over 3 hours. The reaction mixture is allowed to reflux under the heat of the reaction. After the addition is complete, the mixture is stirred for an additional hour. A solution of potassium carbonate (0.724 mol) in water is then slowly added. The organic layer is separated, dried over magnesium sulfate, and concentrated. The residue is crystallized from hexane to afford 2-pyrrolyl trichloromethyl ketone.

-

Step 2: Ethyl 1H-pyrrole-2-carboxylate. To a solution of sodium metal (0.44 g-atom) in anhydrous ethanol, 2-pyrrolyl trichloromethyl ketone (0.35 mol) is added portionwise. The solution is stirred for 30 minutes and then concentrated. The residue is partitioned between diethyl ether and dilute hydrochloric acid. The ether layer is washed with saturated sodium hydrogen carbonate solution, dried, and concentrated. The product is then purified by vacuum distillation to yield Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[1]

N-Amination of Ethyl 1H-pyrrole-2-carboxylate

The introduction of the amino group at the N1 position is the crucial step to unlock the unique reactivity of the title compound. This transformation is typically achieved through electrophilic amination. While a specific protocol for the N-amination of Ethyl 1H-pyrrole-2-carboxylate is not extensively detailed in readily available literature, a general and effective method involves the use of hydroxylamine-O-sulfonic acid (HOSA) in a basic medium. This reagent is known to act as an electrophilic aminating agent in neutral or acidic conditions.

Proposed Experimental Protocol: Synthesis of this compound

-

To a stirred solution of Ethyl 1H-pyrrole-2-carboxylate in a suitable solvent such as dimethylformamide (DMF), a base such as sodium hydride (NaH) is added portionwise at 0 °C to deprotonate the pyrrole nitrogen.

-

After stirring for a short period, a solution of hydroxylamine-O-sulfonic acid in DMF is added dropwise at the same temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched by the careful addition of water, and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

The Duality of Reactivity: A Synthetic Chemist's Playground

The synthetic utility of this compound stems from the dual reactivity conferred by the N-amino group and the pyrrole ring. This section will explore the key transformations that make this compound a valuable synthon.

The N-Amino Group: A Handle for Cyclization and Functionalization

The exocyclic amino group is a nucleophilic center that readily participates in a variety of reactions, serving as a key handle for the construction of fused heterocyclic systems and for further functionalization.

One of the most powerful applications of N-aminopyrroles is their use as 1,3-dipoles in [3+2] cycloaddition reactions. This strategy provides a direct and efficient route to the pyrazolo[1,5-a]pyrrole scaffold, a privileged core in medicinal chemistry. The reaction typically involves the in situ formation of an N-iminopyrrolidinium ylide, which then reacts with a suitable dipolarophile.

Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyrroles.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrrole Derivative

-

To a solution of this compound and an α,β-unsaturated carbonyl compound (e.g., dimethyl acetylenedicarboxylate) in a suitable solvent like ethanol or toluene, a base such as triethylamine or DBU is added.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, often a dihydropyrazolo[1,5-a]pyrrole, is then subjected to oxidation to achieve aromatization. This can be accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by bubbling air through the reaction mixture in the presence of a catalyst.

-

The final product is purified by column chromatography.

The nucleophilic amino group can be readily acylated or alkylated, allowing for the introduction of various substituents to modulate the physicochemical properties and biological activity of the resulting molecules. These reactions typically proceed under standard conditions.

Data on N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride, Benzoyl chloride | N-acyl-1-aminopyrrole |

| Sulfonylation | Methanesulfonyl chloride | N-sulfonyl-1-aminopyrrole |

| Alkylation | Methyl iodide, Benzyl bromide | N-alkyl-1-aminopyrrole |

Experimental Protocol: N-Acylation of this compound

-

To a solution of this compound in a solvent like dichloromethane or THF, a base such as triethylamine or pyridine is added.

-

The mixture is cooled to 0 °C, and the acylating agent (e.g., acetyl chloride) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to give the crude product, which can be purified by chromatography or recrystallization.

The N-amino group can also act as a nucleophile in Michael addition reactions with electron-deficient alkenes. This reaction provides a powerful method for carbon-nitrogen bond formation and the construction of more complex molecular scaffolds.

Figure 2: Michael addition of the N-amino group.

The Pyrrole Ring: Aromatic Reactivity

The pyrrole ring in this compound retains its aromatic character and is susceptible to electrophilic substitution reactions. The presence of the electron-donating amino group at the N1 position and the electron-withdrawing carboxylate group at the C2 position influences the regioselectivity of these reactions. Generally, electrophilic attack is directed to the C5 position, which is activated by the N-amino group and less deactivated by the ester group compared to the C3 and C4 positions.

Common Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

| Reaction | Reagent | Expected Major Product |

| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo derivative |

| Nitration | Nitric acid/Acetic anhydride | 5-Nitro derivative |

| Friedel-Crafts Acylation | Acetyl chloride/Lewis acid | 5-Acetyl derivative |

Applications in Drug Discovery: Building Biologically Active Molecules

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The resulting pyrazolo[1,5-a]pyrrole and related fused systems are found in numerous biologically active molecules.

Pyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a]pyrroles as Privileged Scaffolds

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrrole cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets. Derivatives of these ring systems have been reported to exhibit a broad spectrum of biological activities, including:

-

Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy.

-

Antiviral Activity: Certain compounds containing these fused heterocyclic systems have shown promising antiviral activity.

-

Anti-inflammatory Properties: The anti-inflammatory potential of these scaffolds has also been explored.

The ability to readily synthesize and functionalize these core structures from this compound provides a powerful platform for the development of new therapeutic agents.

Conclusion

This compound is a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its unique combination of a nucleophilic N-amino group and an aromatic pyrrole ring allows for a diverse range of chemical transformations, providing access to complex and biologically relevant heterocyclic scaffolds. The insights and protocols presented in this guide are intended to equip researchers with the knowledge and practical tools necessary to harness the full synthetic potential of this remarkable compound in their pursuit of novel therapeutics.

References

-

Bailey, D. M.; Johnson, R. E.; Albertson, N. F. Ethyl pyrrole-2-carboxylate. Org. Synth.1971 , 51, 100. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from the closely related isomer, Ethyl 2-amino-1H-pyrrole-3-carboxylate, to present a robust, predictive characterization. This approach ensures a scientifically grounded resource for researchers working with N-amino pyrrole scaffolds.

Introduction: The Significance of the N-Amino Pyrrole Moiety

Pyrrole derivatives are a cornerstone in the development of biologically active molecules, forming the core of numerous pharmaceuticals and natural products. The introduction of an amino group on the pyrrole nitrogen (an N-amino functionality) significantly alters the electronic properties and hydrogen bonding capabilities of the ring system, opening new avenues for molecular design and interaction with biological targets. This compound, with its ester and N-amino functionalities, represents a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic features. The molecule comprises a five-membered aromatic pyrrole ring, an amino group attached to the pyrrole nitrogen, and an ethyl carboxylate group at the C2 position.

Caption: Molecular structure of this compound.

The following sections will detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, drawing parallels with the known data for Ethyl 2-amino-1H-pyrrole-3-carboxylate where appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra for this compound are based on established chemical shift principles and comparison with its 2-amino-3-carboxylate isomer.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the amino protons, and the ethyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | t | 1H | H5 | The H5 proton is adjacent to the N-amino group, which is expected to have a moderate deshielding effect. It will appear as a triplet due to coupling with H4. |

| ~6.5-6.7 | t | 1H | H3 | The H3 proton is adjacent to the electron-withdrawing ester group, leading to a downfield shift. It will appear as a triplet due to coupling with H4. |

| ~6.0-6.2 | t | 1H | H4 | The H4 proton is coupled to both H3 and H5, resulting in a triplet. |

| ~5.0-5.5 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent. |

| ~4.2-4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |

| ~1.2-1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |

Note: Predicted chemical shifts are in CDCl₃ and may vary depending on the solvent used.

For comparison, the reported ¹H NMR data for Ethyl 2-amino-1H-pyrrole-3-carboxylate in CDCl₃ shows signals at δ 7.92 (br, 1H, NH), 6.28 (t, 1H), 6.15 (dd, 1H), 4.94 (br, 2H, NH₂), 4.24 (q, 2H), and 1.33 (t, 3H)[1]. The different substitution pattern in our target molecule is expected to shift the pyrrole proton signals further downfield due to the direct attachment of the ester group at C2.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C=O | The carbonyl carbon of the ester group is highly deshielded. |

| ~130-135 | C2 | The C2 carbon is attached to the electron-withdrawing ester group and the N-amino group, resulting in a downfield shift. |

| ~120-125 | C5 | The C5 carbon is adjacent to the N-amino group. |

| ~110-115 | C3 | The C3 carbon is expected to be in a similar region to other pyrrole carbons. |

| ~105-110 | C4 | The C4 carbon is expected to be the most upfield of the pyrrole ring carbons. |

| ~60-62 | -OCH₂CH₃ | The methylene carbon of the ethyl group is attached to oxygen. |

| ~14-15 | -OCH₂CH₃ | The methyl carbon of the ethyl group is a typical aliphatic carbon. |

The reported ¹³C NMR data for Ethyl 2-amino-1H-pyrrole-3-carboxylate in CDCl₃ shows signals at δ 166.5, 145.4, 110.3, 107.5, 94.5, 59.3, and 14.7[1]. The precise chemical shifts for our target molecule will differ due to the change in substituent positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3400-3200 | N-H stretch | Medium | Amino (-NH₂) |

| 3100-3000 | C-H stretch | Medium | Aromatic C-H (pyrrole) |

| 2980-2850 | C-H stretch | Medium | Aliphatic C-H (ethyl) |

| ~1710-1680 | C=O stretch | Strong | Ester carbonyl |

| ~1600-1450 | C=C stretch | Medium | Pyrrole ring |

| ~1250-1150 | C-O stretch | Strong | Ester |

| ~1100-1000 | C-N stretch | Medium | Pyrrole ring and amino group |

The presence of a strong carbonyl absorption band around 1700 cm⁻¹ and N-H stretching bands in the 3400-3200 cm⁻¹ region would be key diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₇H₁₀N₂O₂), the expected molecular weight is approximately 154.17 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 154 would be expected. Key fragmentation pathways for pyrrole derivatives often involve the loss of substituents.[2] For this molecule, prominent fragments could arise from:

-

Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ leading to a peak at m/z 109.

-

Loss of the entire ester group (-COOC₂H₅): [M - 73]⁺ leading to a peak at m/z 81.

-

Loss of the amino group (-NH₂): [M - 16]⁺ leading to a peak at m/z 138.

-

Cleavage of the pyrrole ring: This can lead to a variety of smaller fragments.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general protocols for spectroscopic analysis are recommended.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with a direct infusion or Liquid Chromatography (LC) inlet can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from a closely related isomer and fundamental spectroscopic principles, a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data has been presented. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret their own data. This guide serves as a valuable resource for anyone working with this important class of N-amino pyrrole building blocks, facilitating their identification, characterization, and application in further research and development.

References

- This guide is a synthesis of established spectroscopic principles and data from the cited sources.

-

PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Li, W., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2567–2576. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Ethyl 1-amino-1H-pyrrole-2-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-amino-1H-pyrrole-2-carboxylate is a fascinating heterocyclic building block that holds significant potential in medicinal chemistry and drug discovery. As a derivative of the ubiquitous pyrrole scaffold, this molecule's unique N-amination introduces a reactive handle that opens up a diverse array of synthetic possibilities. The pyrrole ring itself is a privileged structure in numerous biologically active compounds, exhibiting a wide spectrum of activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The strategic placement of an amino group on the pyrrole nitrogen, combined with the electron-withdrawing ethyl carboxylate at the 2-position, creates a unique electronic and steric environment, making it a valuable synthon for the construction of complex nitrogen-containing heterocycles. This guide provides an in-depth exploration of this compound, covering its identification, synthesis, predicted reactivity, and potential applications in the development of novel therapeutic agents.

Compound Identification

Identifying the correct chemical entity is paramount for any scientific endeavor. This section provides the key identifiers for this compound and its commonly available salt form.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1159825-10-1 (for the Hydrochloride salt) | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | N/A |

| Molecular Weight | 154.17 g/mol | N/A |

| Structure |  | N/A |

Note: While the CAS number for the hydrochloride salt is well-documented, a specific CAS number for the free base is not consistently reported in publicly accessible databases.

Synthesis of this compound

The introduction of an amino group onto the nitrogen atom of a pyrrole ring, particularly one bearing an electron-withdrawing group, requires a carefully chosen synthetic strategy. A robust method for the N-amination of ethyl 1H-pyrrole-2-carboxylate has been detailed in the patent literature, providing a practical route to this valuable intermediate[2].

Experimental Protocol: N-amination of Ethyl 1H-pyrrole-2-carboxylate[2]

This procedure involves the in situ generation of chloramine, which then acts as the aminating agent.

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

Ammonium chloride (NH₄Cl)

-

Methyltrioctylammonium chloride (Aliquat-336)

-

28% aqueous solution of Sodium Hydroxide (NaOH)

-

28% aqueous solution of Ammonium Hydroxide (NH₄OH)

-

Methyl tert-butyl ether (MTBE)

-

10% aqueous Sodium Hypochlorite (NaOCl) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a mixture of ammonium chloride (41.6 g), Aliquat-336 (1.4 g), 28% aqueous NaOH (360 mL), and 28% aqueous NH₄OH (118 mL), add a solution of ethyl 1H-pyrrole-2-carboxylate (13.9 g) in methyl tert-butyl ether (372 mL) in one portion at 0°C.

-

Slowly add a 10% aqueous solution of NaOCl (725 mL) to the vigorously stirred mixture at 0°C over a period of 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

Separate the organic layer and wash it with a saturated aqueous solution of Na₂S₂O₃ (150 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, this compound, as a brown oil (11.2 g, 73% yield).

Causality of Experimental Choices:

-

Phase Transfer Catalyst (Aliquat-336): The reaction involves both aqueous and organic phases. Aliquat-336 is a phase transfer catalyst that facilitates the transport of the chloramine or a related reactive species from the aqueous phase to the organic phase where the ethyl 1H-pyrrole-2-carboxylate substrate resides.

-

In situ Generation of Chloramine: The reaction between ammonium hydroxide and sodium hypochlorite in the presence of a base generates chloramine (NH₂Cl), a key reagent for electrophilic amination. This in situ generation is often preferred for safety and reactivity reasons.

-

Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted sodium hypochlorite, preventing potential side reactions during the workup and concentration steps.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl ester group, and the N-amino protons. A key feature for a related N-amino pyrrole derivative is a broad singlet for the -NH₂ protons observed around δ 4.68 ppm[1].

-

Pyrrole Protons: Three signals in the aromatic region (typically δ 6.0-7.5 ppm), each integrating to 1H. The coupling pattern will be characteristic of a 2-substituted pyrrole.

-

Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (typically δ 4.0-4.5 ppm for the quartet and δ 1.0-1.5 ppm for the triplet).

-

N-Amino Protons: A broad singlet (NH₂) that may be exchangeable with D₂O, likely appearing in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm.

-

Pyrrole Carbons: Four signals in the aromatic region (δ 100-140 ppm).

-

Ethyl Ester Carbons: Two signals in the aliphatic region, one for the O-CH₂ (around δ 60 ppm) and one for the CH₃ (around δ 14 ppm).

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretching: One or two sharp peaks in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-N and C-O Stretching: In the fingerprint region (below 1500 cm⁻¹).

Reactivity and Synthetic Applications

The bifunctional nature of this compound, possessing both a nucleophilic N-amino group and an electrophilic center at the carbonyl carbon, makes it a versatile precursor for the synthesis of fused heterocyclic systems.

Cyclization Reactions

The N-amino group can act as a nucleophile in condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused pyridazine or other diazine systems. A notable application is its use in the synthesis of pyrrolo[1,2-f][1][3][4]triazin-4-ol through a reaction with formamide[2].

Caption: Synthetic utility in fused heterocycle synthesis.

Derivatization of the Amino Group

The N-amino group can undergo standard amine chemistry, such as acylation, sulfonylation, and Schiff base formation, to introduce a wide variety of substituents. This allows for the fine-tuning of the molecule's steric and electronic properties for structure-activity relationship (SAR) studies in drug discovery.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively published, the broader class of pyrrole-containing molecules has a well-established role in medicinal chemistry[5][6][7]. The N-aminopyrrole moiety can be considered a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

The ability to readily synthesize fused heterocyclic systems from this precursor is particularly relevant. Fused pyrrole derivatives are scaffolds for a multitude of therapeutic agents, including kinase inhibitors, anti-infective agents, and central nervous system drugs. Therefore, this compound serves as a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a strategically important synthetic intermediate with considerable potential for the development of novel heterocyclic compounds of medicinal interest. This guide has provided a comprehensive overview of its identification, a detailed and practical synthetic protocol, predicted spectroscopic characteristics, and an exploration of its reactivity and potential applications. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the utility of such versatile building blocks will undoubtedly increase, paving the way for the next generation of therapeutic innovations.

References

- Google Patents. EP2948454B1 - Triazine compounds and a process for preparation thereof.

-

Chem-Impex. 1-Aminopyrrole. Available from: [Link]

-

RJPT. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Available from: [Link]

-

MDPI. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Available from: [Link]

-

MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

-

PubMed. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

- Google Patents. US20120077814A1 - Sulfonamide, sulfamate, and sulfamothioate derivatives.

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

-

CORE. 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Available from: [Link]

Sources

- 1. EP2948454B1 - Triazine compounds and a process for preparation thereof - Google Patents [patents.google.com]

- 2. US20120077814A1 - Sulfonamide, sulfamate, and sulfamothioate derivatives - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scitechnol.com [scitechnol.com]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 1-amino-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive walkthrough for the structural elucidation of Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The narrative is structured to not only present the analytical data but also to elucidate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the characterization process.

Introduction

Pyrrole derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules. The introduction of an amino group at the N1 position of the pyrrole ring, as in this compound, can significantly modulate the electronic properties and biological activity of the parent molecule. Accurate structural confirmation of such novel compounds is a critical first step in any research and development pipeline. This guide will detail a systematic approach to confirming the structure of this compound, commencing with its synthesis and followed by a multi-pronged spectroscopic analysis.

Part 1: Synthesis of this compound

A robust synthesis is the foundation of any structural elucidation study. For the preparation of this compound, a direct N-amination of the readily available Ethyl 1H-pyrrole-2-carboxylate is the most logical approach. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for the amination of various nitrogen heterocycles.[1]

Experimental Protocol: N-amination of Ethyl 1H-pyrrole-2-carboxylate

-

Reaction Setup: To a solution of Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium hydroxide (KOH), and cool the mixture in an ice bath.

-

Addition of Aminating Agent: Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.1 equivalents) in DMF to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

dot graph TD { A[Ethyl 1H-pyrrole-2-carboxylate] --> B{Deprotonation with KOH in DMF}; B --> C{Addition of Hydroxylamine-O-sulfonic acid}; C --> D[N-amination Reaction]; D --> E{Aqueous Workup and Extraction}; E --> F[Column Chromatography]; F --> G[this compound]; }

Caption: Synthetic workflow for this compound.

Part 2: Spectroscopic Characterization and Data Interpretation

The cornerstone of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. The following sections will detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the pyrrole ring protons, the ethyl ester protons, and the newly introduced amino protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.90 | Triplet | 1H | H5 | The α-proton of the pyrrole ring, coupled to H4 and H3. |

| ~6.20 | Triplet | 1H | H4 | The β-proton, coupled to H5 and H3. |

| ~6.00 | Triplet | 1H | H3 | The β-proton, coupled to H4 and H5. |

| ~5.50 | Broad Singlet | 2H | NH₂ | The protons of the amino group, typically a broad signal. |

| 4.25 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group, split by the methyl protons. |

| 1.30 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group, splitting the methylene protons. |

Note: The chemical shifts of the pyrrole protons are influenced by the electron-donating nature of the N-amino group. These predicted values are based on data from similar 1-aminopyrrole derivatives.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C=O | Carbonyl carbon of the ester group. |

| ~125.0 | C2 | The carbon atom of the pyrrole ring attached to the ester group. |

| ~122.0 | C5 | The α-carbon of the pyrrole ring. |

| ~110.0 | C3 | The β-carbon of the pyrrole ring. |

| ~108.0 | C4 | The β-carbon of the pyrrole ring. |

| ~60.0 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |

| ~14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Note: The assignments are based on known substituent effects on the ¹³C chemical shifts of pyrrole rings and data from other 1-aminopyrrole derivatives.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H Stretch | Primary Amine (NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H |

| ~1700 | C=O Stretch | Ester Carbonyl |

| ~1600 | C=C Stretch | Pyrrole Ring |

| ~1250 | C-O Stretch | Ester |

| ~1100 | C-N Stretch | Pyrrole Ring |

The presence of two distinct bands in the 3400-3300 cm⁻¹ region would be a strong indication of the primary amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₇H₁₀N₂O₂), the expected molecular weight is approximately 154.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation patterns would include:

-

Loss of the ethyl group (-CH₂CH₃): A peak at m/z = 125.

-

Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z = 109.

-

Loss of the entire ester group (-COOCH₂CH₃): A peak at m/z = 81.

-

Loss of the amino group (-NH₂): A peak at m/z = 138.

dot graph TD { subgraph "Structure Elucidation Workflow" direction LR; A[Synthesis] --> B(Spectroscopic Analysis); B --> C[¹H NMR]; B --> D[¹³C NMR]; B --> E[FT-IR]; B --> F[Mass Spec]; C --> G{Data Integration}; D --> G; E --> G; F --> G; G --> H[Structure Confirmation]; end }

Caption: Logical workflow for structure elucidation.

Part 3: Data Integration and Structure Confirmation

The definitive confirmation of the structure of this compound is achieved by integrating the data from all spectroscopic techniques.

-

The ¹H and ¹³C NMR data will confirm the connectivity of the atoms and the substitution pattern on the pyrrole ring. The presence of the N-amino group will be evidenced by the characteristic broad singlet in the ¹H NMR and its influence on the chemical shifts of the pyrrole ring carbons in the ¹³C NMR.

-

The FT-IR spectrum will provide unambiguous evidence for the key functional groups: the primary amine (N-H stretches), the ester (C=O and C-O stretches), and the aromatic pyrrole ring.

-

Mass spectrometry will confirm the molecular weight of the compound and the presence of the ethyl ester and amino functional groups through characteristic fragmentation patterns.

By correlating the information from these independent analytical methods, a self-validating system is created, leading to a high degree of confidence in the assigned structure of this compound.

References

-

M. D'Auria, A. De Mico, F. D'Onofrio, G. Piancatelli, "13C NMR chemical shift assignments for some 1‐aminopyrrole derivatives," Magnetic Resonance in Chemistry, 1988. [Link]

- R. A. Jones, G. P. Bean, "The Chemistry of Pyrroles," Academic Press, 1977.

- E. F. V. Scriven, "Comprehensive Organic Chemistry II," Pergamon, 1991.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, "Spectrometric Identification of Organic Compounds," 8th ed., John Wiley & Sons, 2014.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 1-amino-1H-pyrrole-2-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical and materials science, the precise characterization of a molecule's physical properties is the bedrock upon which all further development is built. This guide is dedicated to a thorough exploration of Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound with potential applications stemming from its unique structural motifs. It is imperative to state at the outset that while this molecule is of significant interest, publicly available, experimentally determined data on its physical and spectral properties are notably scarce. This guide, therefore, adopts a dual approach: presenting the confirmed data for its hydrochloride salt, and providing expert-driven predictions and comparative analyses based on closely related analogues and foundational chemical principles. This methodology is designed to offer a robust framework for researchers, enabling informed decision-making in the absence of a complete experimental dossier.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to ascertain its precise molecular structure and key identifiers.

Chemical Structure and Nomenclature

This compound is a five-membered aromatic pyrrole ring substituted at the 1-position with an amino group (-NH₂) and at the 2-position with an ethyl carboxylate group (-COOCH₂CH₃). The presence of the N-amino group is a distinguishing feature that significantly influences the electronic properties and potential reactivity of the pyrrole ring.

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Key Identifiers

While data for the free base is limited, its hydrochloride salt is commercially available, providing a crucial anchor for identification.

| Identifier | Value | Source |

| Chemical Name | This compound hydrochloride | N/A |

| CAS Number | 1159825-10-1 | N/A |

| Molecular Formula | C₇H₁₁ClN₂O₂ | N/A |

| Molecular Weight | 190.63 g/mol | N/A |

Physicochemical Properties: Experimental Data and Predictive Insights

The bulk physical properties of a compound are critical for its handling, formulation, and application. In the absence of direct experimental values for the free base, we present data for the hydrochloride salt and offer predicted values for the free base, contextualized with data from analogous compounds.

| Property | This compound (Predicted/Inferred) | This compound HCl (Experimental) |

| Appearance | Likely a solid, color may vary | Solid |

| Melting Point | Prediction not available | Not specified in available sources |

| Boiling Point | Predicted to be high due to polar functional groups and potential for hydrogen bonding. Likely decomposes before boiling at atmospheric pressure. | Not applicable (salt) |

| Solubility | Expected to have some solubility in polar organic solvents. Low solubility in nonpolar solvents. | Soluble in polar solvents like water and alcohols. |

| Density | Prediction not available | Not specified |

| pKa | The N-amino group is expected to be basic, while the pyrrole N-H in related, unsubstituted pyrroles is weakly acidic. The exact pKa would require experimental determination or high-level computational modeling. | Not specified |

Spectroscopic Characterization: A Predictive Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the ethyl group, and the amino group.

-

Pyrrole Ring Protons (3H): These would appear as multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The specific coupling patterns would be influenced by the substitution at the 1 and 2 positions.

-

Ethyl Group Protons (5H): A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl ester would be expected, likely in the regions of δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.

-

Amino Group Protons (2H): A broad singlet is anticipated for the -NH₂ protons. Its chemical shift would be highly dependent on the solvent and concentration.

The carbon NMR spectrum will provide insights into the different carbon environments within the molecule.

-

Pyrrole Ring Carbons (4C): Signals for the four carbons of the pyrrole ring are expected in the aromatic region (δ 100-140 ppm).

-

Carbonyl Carbon (1C): The ester carbonyl carbon should appear as a downfield signal, typically in the range of δ 160-170 ppm.

-

Ethyl Group Carbons (2C): Two signals corresponding to the -CH₂- and -CH₃ of the ethyl group are expected, likely around δ 60 ppm and δ 14 ppm, respectively.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ due to the stretching of the ester carbonyl group.[1]

-

C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the C-O bond of the ester.

-

Aromatic C-H and C=C Stretching: Weaker absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, characteristic of the pyrrole ring.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₇H₁₀N₂O₂).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, and potentially cleavage of the N-N bond or fragmentation of the pyrrole ring.

Experimental Protocols for Characterization: A Methodological Blueprint

For researchers intending to synthesize and characterize this compound, the following established protocols for analogous compounds can serve as a valuable guide.

Synthesis and Purification Workflow

The synthesis of N-amino pyrroles can be challenging. A potential synthetic route could involve the cyclization of a suitable precursor, followed by functional group manipulation.

General Synthetic Workflow

A generalized workflow for the synthesis and purification of pyrrole derivatives.

Step-by-Step Protocol for Purification (Illustrative):

-

Reaction Quenching and Extraction: Upon completion of the reaction, the mixture is cooled to room temperature and quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in isolating the desired product.

-

Purity Assessment: The purity of the collected fractions is assessed by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is evaporated to yield the final compound.

Spectroscopic Analysis Protocols

NMR Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

IR Spectroscopy: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) for analysis, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be used.

Conclusion and Future Directions

This compound presents an intriguing molecular scaffold with potential for further exploration in medicinal chemistry and materials science. This technical guide has aimed to provide a comprehensive overview of its physical properties, acknowledging the current limitations in available experimental data. By combining the known properties of its hydrochloride salt with predictive methodologies and comparative data from related structures, we have constructed a foundational understanding of this compound.

It is our hope that this guide will not only serve as a valuable resource for researchers currently working with this molecule but also stimulate further investigation to fill the existing knowledge gaps. The full experimental characterization of this compound will undoubtedly unlock a more complete understanding of its potential and pave the way for its application in innovative technologies.

References

-

The Good Scents Company. (n.d.). 1-Ethyl-2-pyrrolecarboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-2-pyrrolecarboxaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Kwiecień, H., et al. (2021). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2021(4), M1295. [Link]

-

Patel, S. K., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1336–1340. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Wang, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11315–11333. [Link]

Sources

"Ethyl 1-amino-1H-pyrrole-2-carboxylate molecular weight"

An In-depth Technical Guide to Ethyl 1-amino-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract